"3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide" discovery and isolation
"3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide" discovery and isolation
An In-depth Technical Guide on the Discovery, Isolation, and Characterization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Primarily targeting researchers and drug development professionals, this document details the molecule's discovery within the broader context of bacterial communication, outlines field-proven methodologies for its isolation and purification, and describes analytical techniques for its definitive characterization. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this guide serves as a practical resource for studying this molecule and its role in regulating bacterial phenotypes such as virulence and biofilm formation.
Part 1: The Significance of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Communication
An Introduction to Quorum Sensing
Bacteria exhibit sophisticated social behaviors, coordinating gene expression across a population in response to cell density. This process, known as quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers.[1][2] When the concentration of these molecules reaches a critical threshold, it signifies a sufficient population density (a "quorum") to trigger the collective expression of specific genes. In many Gram-negative bacteria, the most common class of autoinducers are N-acyl-homoserine lactones (AHLs).[1][2] These signaling systems are integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance, making them attractive targets for novel therapeutic strategies.[3][4][5]
The N-Acyl-Homoserine Lactone Family
AHLs share a common homoserine lactone ring but vary in the length and modification of their N-linked acyl side chain.[2] Variations in the acyl chain—including length (typically 4 to 18 carbons) and the presence of a substitution (e.g., an oxo or hydroxyl group) at the C3 position—confer specificity to the signaling system.[2] This structural diversity allows for a multitude of unique signaling channels, preventing crosstalk between different bacterial species.
Chemical and Physical Properties
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-OH-C12-HSL, is a member of the AHL family characterized by a 12-carbon acyl chain with a hydroxyl group at the third carbon position. It is closely related to the well-studied N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a primary autoinducer in the opportunistic pathogen Pseudomonas aeruginosa.[3][4][6] The reduction of the C3-oxo group to a C3-hydroxyl group represents a key structural modification that can alter binding affinity to receptor proteins and modulate biological activity.
| Property | Value | Source |
| Chemical Formula | C16H29NO4 | [7][8] |
| Molecular Weight | 299.41 g/mol | [7] |
| CAS Number | 182359-60-0 | [7] |
| Monoisotopic Mass | 299.20965841 Da | [7][8] |
| Synonyms | 3-OH-C12-HSL, PAI-2 | |
| Storage Conditions | -20°C | [7] |
Part 2: A Practical Guide to Isolation and Purification
The isolation of 3-OH-C12-HSL from a biological matrix, such as a bacterial culture, requires a systematic approach to separate it from other cellular components and media constituents. The general workflow involves extraction from the culture supernatant followed by multi-step chromatographic purification.
Experimental Workflow for Isolation and Analysis
The following diagram outlines the comprehensive workflow for isolating and characterizing 3-OH-C12-HSL. The rationale for this multi-step process is to progressively enrich the target molecule while eliminating contaminants, leading to a sample of sufficient purity for structural and functional analysis.
Protocol 1: Extraction from Bacterial Culture Supernatant
This protocol is based on established methods for extracting AHLs from liquid cultures.[2][9] The choice of ethyl acetate as the solvent is strategic; its polarity is well-suited for extracting AHLs while minimizing the co-extraction of highly polar media components or non-polar lipids.
Materials:
-
Bacterial culture (e.g., 1 L of stationary phase culture)
-
Centrifuge and appropriate bottles
-
Separatory funnel (2 L)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This is the starting material for extraction.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a 2 L separatory funnel.
-
Add an equal volume of ethyl acetate (1 L), cap the funnel, and invert gently 20-30 times, periodically venting to release pressure. Rationale: Vigorous shaking can lead to the formation of a stable emulsion, complicating phase separation.
-
Allow the layers to separate for 30 minutes. Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the three organic extracts.
-
Add anhydrous sodium sulfate and swirl gently to remove residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 35°C.
-
-
Storage: Resuspend the resulting crude extract in a small volume of methanol or acetonitrile and store at -20°C.
Protocol 2: Chromatographic Purification
Purification is typically a two-step process involving Thin-Layer Chromatography (TLC) for initial fractionation, followed by High-Performance Liquid Chromatography (HPLC) for final purification.
A. Preparative Thin-Layer Chromatography (TLC)
TLC is an effective, low-cost method for initial cleanup and separation.[10][11][12] C18-reversed phase plates are ideal, as they separate compounds based on hydrophobicity, which is the primary differentiating feature of AHLs with varying acyl chain lengths.[12]
Procedure:
-
Apply the concentrated crude extract as a band onto a C18 reversed-phase preparative TLC plate.
-
Develop the plate in a chromatography tank using a mobile phase of 60:40 (v/v) methanol:water.[12]
-
Visualize the separated bands under UV light (if the compound or impurities are UV-active) or by using a bioassay overlay.
-
Scrape the silica band corresponding to the expected retention factor (Rf) of 3-OH-C12-HSL.
-
Elute the compound from the silica using methanol or acetone, filter, and evaporate the solvent.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides high-resolution separation necessary for obtaining a pure compound.[13][14] A C18 column is the standard choice, and a gradient of increasing organic solvent allows for the efficient elution of compounds with a range of polarities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent hydrophobic selectivity for AHLs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic molecules. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances resolution and run time. |
| Gradient | 30% B to 95% B over 30 min | A gradual gradient ensures optimal separation of closely related AHLs. |
| Detection | UV at 210 nm / Mass Spectrometer | Amide bond has a weak chromophore; MS is preferred for sensitivity and specificity. |
Part 3: Structural Characterization and Quantification
Once a purified sample is obtained, its identity must be confirmed. Mass spectrometry (MS) is the primary tool for this, providing both molecular weight and structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying and quantifying AHLs in complex mixtures.[9][13] The technique offers exceptional sensitivity and specificity. In positive ion mode, AHLs typically form protonated molecules [M+H]+. Collision-induced dissociation (CID) of this parent ion yields characteristic product ions.
Expected Fragmentation Pattern: The most informative fragmentation event for AHLs is the cleavage of the amide bond, which produces an ion corresponding to the protonated homoserine lactone ring (m/z 102).[11][15] This product ion is a diagnostic marker for the entire class of AHL molecules.
| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity |
| 300.2 [M+H]+ | 102.1 | Protonated Homoserine Lactone Ring |
| 300.2 [M+H]+ | 282.2 | [M+H - H2O]+ (Loss of hydroxyl water) |
Protocol 3: Detection using an AHL Biosensor
Biosensors are highly sensitive tools for detecting the presence of AHLs, often used to guide fractionation during purification.[1][2] An Agrobacterium tumefaciens strain (e.g., NTL4) carrying a traG::lacZ reporter plasmid is a common choice as it responds to a broad range of AHL structures.[2][10][11]
Procedure:
-
Spot a small amount of the HPLC fraction onto a sterile paper disc and allow it to dry.
-
Prepare a lawn of the A. tumefaciens biosensor strain on an agar plate containing X-Gal.
-
Place the paper disc onto the bacterial lawn.
-
Incubate the plate at 30°C for 24-48 hours.
-
A blue halo around the disc indicates the presence of an AHL that has activated the lacZ reporter gene, leading to the cleavage of X-Gal. The intensity of the color is proportional to the amount of AHL.[2]
Part 4: Biological Role in Quorum Sensing
3-OH-C12-HSL functions within the hierarchical QS network of bacteria like P. aeruginosa. This network is primarily controlled by two interconnected AHL systems: las and rhl.
The LasI/LasR Regulatory Circuit
The las system is considered the master regulator. The synthase protein, LasI, is responsible for producing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[6][16] This molecule freely diffuses across the cell membrane. At high concentrations, it binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[6][16] The activated LasR-AHL complex then dimerizes and binds to specific DNA sequences (known as las boxes) to regulate the expression of hundreds of genes, including those for virulence factors and the components of the secondary rhl QS system.[3] 3-OH-C12-HSL is often found alongside 3-oxo-C12-HSL and is believed to be synthesized by a similar pathway or through the subsequent reduction of the 3-oxo group, acting as another signaling molecule within this complex network.
The discovery and study of 3-OH-C12-HSL highlight the complexity and subtlety of bacterial communication. As a structural analog of a key signaling molecule, its isolation and characterization are crucial for understanding the full scope of QS regulation and for developing targeted anti-virulence therapies that disrupt these critical pathways.
References
-
J.P. Pearson, M. Feldman, E.P. Greenberg, The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo, Journal of Bacteriology. Available at: [Link]
-
V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]
-
S. Singh, et al., Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm, Microbial Pathogenesis. Available at: [Link]
-
P. Boontham, et al., Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis, Frontiers in Immunology. Available at: [Link]
-
V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]
-
C. Li, et al., Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response, PubMed. Available at: [Link]
-
K. Tateda, et al., Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats, Oxford Academic. Available at: [Link]
-
Y.L. He, et al., Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry, PubMed. Available at: [Link]
-
A. Grand-Guillaume Perrenoud, et al., Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry, PubMed. Available at: [Link]
-
B. Z. Kieleczawa, et al., The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN), PubMed. Available at: [Link]
-
P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, Illinois Experts. Available at: [Link]
-
R. G. D. Jr., et al., Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples, ResearchGate. Available at: [Link]
-
P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PNAS. Available at: [Link]
-
Next Peptide, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, Next Peptide. Available at: [Link]
-
ResearchGate, LC-MS/MS chromatogram of 3-oxo-C12-HSL, ResearchGate. Available at: [Link]
-
L.H. Zhang, et al., Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones, PMC - NIH. Available at: [Link]
-
PubChemLite, 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide, PubChemLite. Available at: [Link]
- Google Patents, Intermediates for synthesizing exatecan mesylate, Google Patents.
- Google Patents, Process for the preparation of 3-hydroxytetrahydrofuran, Google Patents.
-
O. E. Famobuwa, et al., Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
ResearchGate, Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS², ResearchGate. Available at: [Link]
-
PubChem, N-((3S)-2-oxooxolan-3-yl)decanamide, PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(S-2-oxooxolan-3-yl_decanamide]([Link]
-
S. O'Connor, et al., The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides, PubMed. Available at: [Link]
-
P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PMC - NIH. Available at: [Link]
-
ResearchGate, Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), ResearchGate. Available at: [Link]
-
N. El Dien, Optimization of Chromatographic Methods: Tips for Achieving Relia, Longdom Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide (C16H29NO4) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pnas.org [pnas.org]
- 12. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
